molecular formula C11H16ClN B1355147 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 41565-86-0

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1355147
CAS No.: 41565-86-0
M. Wt: 197.7 g/mol
InChI Key: GKEXKZRMVZSSPD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15N·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals. This compound is typically encountered as a white to yellow solid and is known for its applications in scientific research and potential therapeutic uses .

Mechanism of Action

Target of Action

The primary target of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the Monoamine Oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are essential for various brain functions.

Mode of Action

The compound interacts with its target, the MAO enzyme, by inhibiting its activity This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain

Biochemical Pathways

The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain. These neurotransmitters are involved in various biochemical pathways that regulate mood, sleep, attention, and many other neurological processes. By inhibiting MAO, this compound can potentially affect these pathways and their downstream effects .

Result of Action

The inhibition of MAO by this compound can lead to an increase in the levels of monoamine neurotransmitters in the brain. This can potentially result in various molecular and cellular effects, such as improved mood, increased alertness, and enhanced cognitive function . .

Biochemical Analysis

Biochemical Properties

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and function . These interactions are often characterized by binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate signaling pathways that are crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses can result in toxicity, affecting the overall health and function of the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . This transport can affect its localization and accumulation within different cellular compartments, influencing its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its activity, depending on the cellular context and the specific functions of the targeted compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones, followed by cyclization . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Corresponding nitrone.

    Reduction: Decahydroisoquinoline.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups enhances its lipophilicity and may influence its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEXKZRMVZSSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=CC=CC=C21)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521469
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41565-86-0
Record name Isoquinoline, 1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41565-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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